[5-(Morpholinomethyl)isoxazol-3-yl]methylamine
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Overview
Description
[5-(Morpholinomethyl)isoxazol-3-yl]methylamine is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.234 g/mol . It is known for its unique structure, which includes an isoxazole ring and a morpholinomethyl group. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Morpholinomethyl)isoxazol-3-yl]methylamine typically involves the reaction of isoxazole derivatives with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
[5-(Morpholinomethyl)isoxazol-3-yl]methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
[5-(Morpholinomethyl)isoxazol-3-yl]methylamine is utilized in a wide range of scientific research applications:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of [5-(Morpholinomethyl)isoxazol-3-yl]methylamine involves its interaction with specific molecular targets and pathways. The isoxazole ring and morpholinomethyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
[5-(Morpholinomethyl)isoxazol-3-yl]methylamine: Unique due to its specific structure and functional groups.
[5-(Morpholinomethyl)isoxazol-3-yl]methanol: Similar structure but with a hydroxyl group instead of an amine.
[5-(Morpholinomethyl)isoxazol-3-yl]methyl chloride: Contains a chloride group, making it more reactive in substitution reactions.
Uniqueness
This compound stands out due to its combination of the isoxazole ring and morpholinomethyl group, which confer unique chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c10-6-8-5-9(14-11-8)7-12-1-3-13-4-2-12/h5H,1-4,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKIQRMZVVZXSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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